

N-(furan-2-ylmethyl)butan-1-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(furan-2-ylmethyl)butan-1-amine

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Technical Guide: N-(furan-2-ylmethyl)butan-1amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **N-(furan-2-ylmethyl)butan-1-amine** is a specific secondary amine for which a unique CAS number is not readily found in major chemical databases. The information presented in this guide, including its synthesis and physicochemical properties, is based on established chemical principles and data from closely related structural analogs.

Introduction

N-(furan-2-ylmethyl)butan-1-amine, also known as N-furfuryl-n-butylamine, belongs to the class of secondary amines incorporating a furan moiety. The furan ring is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Its derivatives are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents. This guide provides a comprehensive overview of the structure, proposed synthesis, and predicted properties of **N-(furan-2-ylmethyl)butan-1-amine**, offering a valuable resource for its application in research and drug development.

Chemical Structure and Identification

The chemical structure of **N-(furan-2-ylmethyl)butan-1-amine** consists of a butylamine backbone where the primary amine's hydrogen is substituted with a furan-2-ylmethyl group.



Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

Structure:

While a specific CAS number for this compound is not publicly listed, its isomers and related compounds are cataloged, such as Butyl(furan-3-ylmethyl)amine (CAS: 741698-86-2) and 2-(Furan-2-ylmethyl)butan-1-amine (CAS: 770-26-3).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **N-(furan-2-ylmethyl)butan-1-amine**, inferred from its constituent parts, furfurylamine and n-butylamine, and other similar N-alkyl furfurylamines.

Property	Predicted Value	Reference Compounds
Boiling Point	~190-210 °C	Furfurylamine: 145-146 °C[1] [2]; n-Butylamine: 77-79 °C[3]
Density	~0.95-1.05 g/mL	Furfurylamine: 1.099 g/mL[1]
Solubility	Soluble in organic solvents, sparingly soluble in water.	n-Butylamine is miscible with water.[3]
Appearance	Colorless to pale yellow liquid.	Furfurylamine is a colorless to light yellow liquid.[1][2]

Experimental Protocols: Synthesis

The most direct and industrially relevant method for synthesizing **N-(furan-2-ylmethyl)butan-1-amine** is through the reductive amination of furfural with n-butylamine. This process typically involves two main steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.

Reductive Amination of Furfural

Reaction Scheme:



Furfural + n-Butylamine \rightarrow N-furfurylidenebutan-1-amine (Imine) + H₂O N-furfurylidenebutan-1-amine + [H] \rightarrow N-(furan-2-ylmethyl)butan-1-amine

Detailed Protocol:

- Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of furfural and n-butylamine are dissolved in a suitable solvent such as toluene or ethanol. The mixture is heated to reflux for 2-4 hours to facilitate the formation of the N-furfurylidenebutan-1-amine intermediate. Water is removed during the reaction, often with a Dean-Stark apparatus if using an azeotropic solvent like toluene.
- Reduction: After cooling the reaction mixture, a reducing agent is added. Common choices include:
 - Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus.
 A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.[4][5] The vessel is purged and then pressurized with hydrogen gas (typically 2-10 bar). The reaction is stirred at a controlled temperature (e.g., 50-110 °C) until hydrogen uptake ceases.[4]
 - Chemical Reduction: Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be added portion-wise to the cooled solution of the imine. The reaction is typically stirred at room temperature for several hours.
- · Work-up and Purification:
 - Following catalytic hydrogenation, the catalyst is removed by filtration.
 - For both methods, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
 - The crude product is purified by vacuum distillation to yield pure N-(furan-2-ylmethyl)butan-1-amine.[4]

Spectroscopic Data (Predicted)



The following are predicted spectroscopic characteristics for **N-(furan-2-ylmethyl)butan-1-amine** based on analyses of similar furan derivatives.

¹H NMR Spectroscopy:

- Furan protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). A doublet of doublets around δ 6.3 ppm, a doublet around δ 6.2 ppm, and a signal near δ 7.3 ppm are characteristic of the 3, 4, and 5-protons of the furan ring, respectively.[6]
- Methylene bridge (-CH₂-N): A singlet or a sharp multiplet around δ 3.7-3.9 ppm.
- Butyl chain protons: Signals in the upfield region (δ 0.8-2.7 ppm), including a triplet for the terminal methyl group.

¹³C NMR Spectroscopy:

- Furan carbons: Signals in the downfield region, typically with the C2 and C5 carbons appearing at δ ~150-155 ppm and the C3 and C4 carbons at δ ~105-115 ppm.
- Methylene bridge carbon: A signal around δ 45-50 ppm.
- Butyl chain carbons: Signals in the aliphatic region (δ 13-50 ppm).

Infrared (IR) Spectroscopy:

- N-H stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
- C-H stretches: Aromatic C-H stretches from the furan ring just above 3000 cm⁻¹ and aliphatic
 C-H stretches from the butyl chain just below 3000 cm⁻¹.
- C=C stretch (furan): Absorption bands around 1500-1600 cm⁻¹.
- C-O-C stretch (furan): A strong absorption band around 1000-1150 cm⁻¹.

Applications in Research and Drug Development

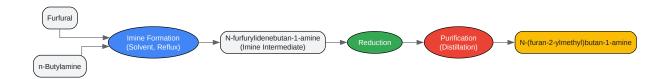
The **N-(furan-2-ylmethyl)butan-1-amine** scaffold holds potential for various applications in the pharmaceutical and life sciences sectors.



- Antimicrobial Agents: The furan nucleus is a key component of many compounds with demonstrated antibacterial and antifungal properties.[7] Derivatives of N-(furan-2ylmethyl)-1H-tetrazol-5-amine have shown promising antimicrobial activity.[7]
- CNS-Active Compounds: The furan ring can act as a bioisostere for a phenyl ring, which can
 modulate the interaction with biological targets. This strategy is employed in the design of
 compounds targeting the central nervous system.
- Chemical Intermediates: This compound serves as a versatile intermediate for the synthesis
 of more complex molecules, including pharmaceuticals, agrochemicals, and corrosion
 inhibitors.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-(furan-2-ylmethyl)butan-1-amine** via reductive amination.



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General synthesis workflow for **N-(furan-2-ylmethyl)butan-1-amine**.

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- To cite this document: BenchChem. [N-(furan-2-ylmethyl)butan-1-amine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296176#n-furan-2-ylmethyl-butan-1-amine-casnumber-and-structure]

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